REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[CH3:7][O:6][C:4](=[O:5])[C:3]1[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=1[NH:1][CH2:13][CH2:14][CH2:15][C:16](=[O:17])[O:18][CH2:19][CH3:20]
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Name
|
|
Quantity
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19.2 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)OC)C=CC=C1
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Name
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|
Quantity
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9.6 g
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Type
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reactant
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Smiles
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BrCCCC(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated at 80°-85° C. for 24 hours
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Duration
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24 h
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The solid is washed with CH2Cl2
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Type
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WASH
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Details
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the filtrate washed with 1NHCl, H2O, 1NNaHCO3 and brine
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Type
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CUSTOM
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Details
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The solvent is removed
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Type
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CUSTOM
|
Details
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to give an oil
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Type
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DISTILLATION
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Details
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The oil is distilled
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Type
|
CUSTOM
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Details
|
the fraction boiling at 45°-75° C. and 130°-160° C. were collected
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=CC=C1)NCCCC(OCC)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |